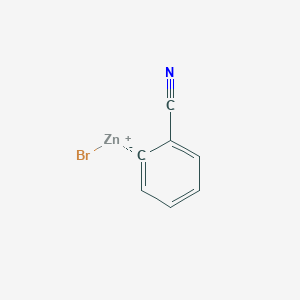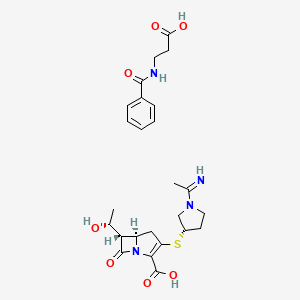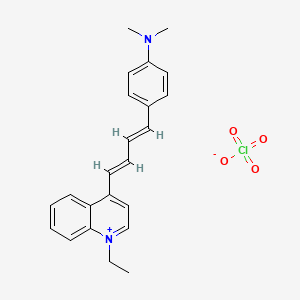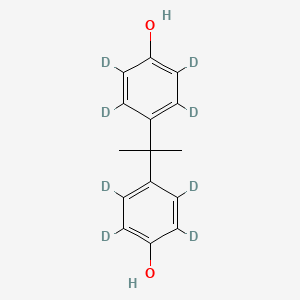
p-Me-β-CPT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Me-β-CPT, also known as para-methyl-beta-camptothecin, is a derivative of camptothecin, a well-known alkaloid with significant antitumor properties. Camptothecin and its derivatives are primarily isolated from the Camptotheca acuminata tree. These compounds are recognized for their ability to inhibit the enzyme topoisomerase I, which is crucial for DNA replication and transcription.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Me-β-CPT typically involves the modification of the camptothecin structure. One common method includes the methylation of the camptothecin molecule at the para position of the aromatic ring. This can be achieved through various organic synthesis techniques, such as Friedel-Crafts alkylation or methylation using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like solvent extraction, crystallization, and purification through chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
p-Me-β-CPT undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the camptothecin structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the lactone ring, which is crucial for the compound’s activity.
Substitution: Various substitution reactions can introduce different functional groups to the camptothecin molecule, enhancing its solubility and bioavailability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various camptothecin derivatives with modified functional groups, which can exhibit different pharmacological properties.
Applications De Recherche Scientifique
p-Me-β-CPT has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of camptothecin derivatives.
Biology: Investigated for its effects on cellular processes, particularly DNA replication and repair.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit topoisomerase I.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The primary mechanism of action of p-Me-β-CPT involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. This compound stabilizes the complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks. This ultimately results in apoptosis, or programmed cell death, in rapidly dividing cells, such as cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Camptothecin: The parent compound from which p-Me-β-CPT is derived.
Topotecan: A water-soluble derivative of camptothecin used in cancer therapy.
Irinotecan: Another camptothecin derivative used as a chemotherapeutic agent.
Uniqueness
This compound is unique due to its specific methylation at the para position, which can enhance its pharmacokinetic properties, such as solubility and bioavailability, compared to other camptothecin derivatives. This modification can also influence its interaction with topoisomerase I and its overall anticancer efficacy.
Propriétés
Numéro CAS |
141807-59-2 |
|---|---|
Formule moléculaire |
C16H21NO2 |
Poids moléculaire |
273.38 |
Pureté |
> 98% |
Synonymes |
2-β-Carboxyl-3-β-(4-methylphenyl)tropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)

![1-[1-(1-Benzothiophen-2-yl)ethyl]-3-hydroxyurea](/img/structure/B1147631.png)
